molecular formula C8H5F3O3S B1453631 4-Trifluoromethanesulfinylbenzoic acid CAS No. 948-39-0

4-Trifluoromethanesulfinylbenzoic acid

Cat. No.: B1453631
CAS No.: 948-39-0
M. Wt: 238.19 g/mol
InChI Key: AAWWFZARYNKTIC-UHFFFAOYSA-N
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Description

4-Trifluoromethanesulfinylbenzoic acid is a chemical compound with the molecular formula C8H5F3O3S and a molecular weight of 238.19 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a trifluoromethanesulfinyl group .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .

Scientific Research Applications

Microflow Synthesis of Fluorinated Compounds

The use of microflow systems for the synthesis of fluorinated compounds, like 2,4,5-trifluorobenzoic acid, demonstrates the utility of continuous flow processes in producing high-purity fluorinated intermediates efficiently (Deng et al., 2015). This technology could potentially be applied to the synthesis of 4-Trifluoromethanesulfinylbenzoic acid, offering a pathway to produce this compound in a more efficient and controlled manner.

Sulfonamides in Cationic Cyclisations

Research on sulfonamides, including compounds like trifluoromethanesulfonic acid, as terminators in cationic cyclisations offers a glimpse into the versatility of fluorinated compounds in synthesizing complex organic structures (Haskins & Knight, 2002). Such methodologies could be relevant for derivatives of this compound, highlighting their potential in synthesizing novel organic compounds with specific biological or chemical properties.

Proton Exchange Membranes

The development of comb-shaped poly(arylene ether sulfone)s with sulfonated side chains for use as proton exchange membranes (Kim, Robertson, & Guiver, 2008) showcases the application of fluorinated compounds in enhancing the functionality of materials for fuel cell applications. The incorporation of fluorinated side chains, similar in nature to this compound, into polymers can significantly improve their performance in energy-related applications.

Oxidation of Sulfides

The study on the oxidation of sulfides using pseudocyclic benziodoxole triflate (Yoshimura & Zhdankin, 2016) provides an example of how fluorinated reagents can be used for selective oxidation reactions. This highlights the potential role of fluorinated acids, like this compound, in facilitating or improving the efficiency of chemical transformations.

High Conductive PEDOT Modification

The enhancement of poly(3,4-ethylenedioxythiophene) (PEDOT) conductivity through post-treatment with halobenzoic acids (Tan et al., 2016) underscores the impact of fluorinated compounds on the electrical properties of conducting polymers. This suggests potential applications for this compound in modifying materials to achieve desired electrical characteristics.

Mechanism of Action

The mechanism of action for 4-Trifluoromethanesulfinylbenzoic acid is not provided in the search results .

Future Directions

The future directions or potential applications of 4-Trifluoromethanesulfinylbenzoic acid are not specified in the search results .

Relevant Papers One relevant paper titled “Antifungal Activity of Salicylanilides and Their Esters with 4- (Trifluoromethyl)benzoic Acid” was found. This study presents the synthesis and analytical data of eighteen salicylanilide esters with 4- (trifluoromethanesulfinyl)benzoic acid .

Properties

IUPAC Name

4-(trifluoromethylsulfinyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3S/c9-8(10,11)15(14)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWWFZARYNKTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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